molecular formula C6H9O7- B1234023 2-dehydro-D-gluconate

2-dehydro-D-gluconate

Cat. No. B1234023
M. Wt: 193.13 g/mol
InChI Key: VBUYCZFBVCCYFD-JJYYJPOSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-dehydro-D-gluconate is a keto-D-gluconate that is the conjugate base of 2-dehydro-D-gluconic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a keto-D-gluconate. It derives from a D-gluconate. It is a conjugate base of a 2-dehydro-D-gluconic acid.

Scientific Research Applications

Microbial Production of Gluconic Acid Gluconic acid, derived from glucose, is produced primarily through microbial processes involving fungi like Aspergillus niger and bacteria such as Gluconobacter. This production method has been in use for decades due to its efficiency and economic viability. Gluconic acid and its derivatives, like sodium gluconate, find extensive use in the food and pharmaceutical industries due to their beneficial properties (Ramachandran, Fontanille, Pandey, & Larroche, 2006).

Gluconate Dehydrogenase and Industrial Production The membrane-bound gluconate dehydrogenase (mGADH) is essential in the production of 2-keto-d-gluconic acid (2KGA), a valuable chemical in various industries. This enzyme, particularly from the Pseudomonas plecoglossicida strain, has been characterized and its gene identified, offering insights for potential genetic modifications to enhance 2KGA productivity (Wang et al., 2019).

Enhanced 2KGA Production through Genetic Modification Overexpression of the ga2dh gene, which encodes for gluconate-2-dehydrogenase, in Gluconobacter oxydans has significantly improved the production of 2KGA, a compound widely used in the cosmetic, pharmaceutical, and environmental industries. This modification has led to higher productivity and conversion rates, positioning this bacterial strain as a competitive choice for industrial 2KGA production (Li et al., 2016).

Synthesis of 2,5-Diketo-d-Gluconate Gluconobacter japonicus has been genetically modified to efficiently produce 2,5-diketo-d-gluconate (2,5DKG) from a mixture of d-glucose and d-gluconate, marking a significant step in the efficient production of this compound, which serves as an intermediate for d-tartrate and vitamin C production (Kataoka et al., 2015).

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-JJYYJPOSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-D-gluconate
Reactant of Route 2
2-dehydro-D-gluconate
Reactant of Route 3
2-dehydro-D-gluconate
Reactant of Route 4
2-dehydro-D-gluconate
Reactant of Route 5
2-dehydro-D-gluconate
Reactant of Route 6
2-dehydro-D-gluconate

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